Ethenol;ethenoxymethoxyethene;ethenyl acetate
Description
Rotational Spectroscopy in Submillimeter Range
Rotational spectroscopy has been instrumental in elucidating the structural properties of these compounds, particularly in the submillimeter wave region.
For ethenol, laboratory spectroscopic investigation has extended toward the submillimeter domain for both syn and anti conformers. Spectra have been recorded with high accuracy (15-20 kHz) between 245 and 310 GHz using frequency-modulation spectrometers equipped with pyrolysis cells. These measurements have allowed refinement of the molecular constants, which have subsequently been used in astronomical searches for ethenol in various astrophysical environments.
The rotational spectrum of syn-ethenol was first identified by its microwave spectrum in the products of the thermal dehydration of ethylene glycol. Both a-type and b-type rotational transitions were observed for the parent and CH₂CH-OD isotopologues, supporting the planar structure of syn-ethenol.
For ethenyl acetate, rotational spectroscopy has revealed characteristic features. The calculated dipole moment components (μₐ = -0.05 D, μb = -1.62 D, and μc = 0.06 D) indicate that only b-type transitions are significant. The spectrum exhibits large splittings up to 2 GHz due to the internal rotation of the acetyl methyl group. The millimeter wave spectrum shows higher line density than the microwave spectrum, not only because of higher J and Kₐ transitions from the ground vibrational state but also from low-lying excited vibrational states populated at room temperature.
The rotational spectrum of ethenyl acetate has been measured using molecular beam Fourier transform microwave spectrometers operating in the frequency range from 2 to 40 GHz. The torsional transitions were fitted using different programs (XIAM, ERHAM, and BELGI-Cs), enabling determination of rotational constants, centrifugal distortion constants, and internal rotation parameters with high accuracy.
Vibrational Modes Analyzed via Infrared/Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the bonding environment and structural characteristics of these molecules.
For ethenol, vibrational spectroscopy has been particularly valuable in studying the far-infrared region. The anti conformer of ethenol has been characterized through far-infrared spectroscopy, complementing rotational spectroscopy data and providing insights into the vibrational modes associated with the hydroxyl group attached to the vinyl moiety.
For ethenoxymethoxyethene, reflection Near-Infrared (NIR) technology has been applied to analyze related compounds like polyvinyl alcohol. These techniques can be used to determine properties such as alcoholysis degree and volatile matter content. However, specific vibrational spectroscopic data for ethenoxymethoxyethene itself is limited in the available literature.
Ethenyl acetate has been studied using infrared spectroscopy to confirm its structure and purity. The infrared spectrum serves as a fingerprinting tool for identification purposes. Vibrations associated with the acetate group, particularly the carbonyl stretching mode and C-O stretching vibrations, are characteristic features in its infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of nuclei within these molecules, offering insights into their structure and dynamics.
For ethenol, NMR studies are challenging due to its rapid tautomerization to acetaldehyde under normal conditions. However, researchers have developed methods to stabilize ethenol by controlling water concentration in the system and utilizing the kinetic isotope effect with deuterium (kH⁺/kD⁺ = 4.75, kH₂O/kD₂O = 12). This stabilization can be accomplished through hydrolysis of a ketene precursor in the presence of a slight stoichiometric excess of heavy water (D₂O), enabling NMR characterization of the otherwise elusive ethenol molecule.
For ethenoxymethoxyethene, specific NMR data is limited in the literature. However, standard NMR techniques applicable to ether compounds would typically include ¹H-NMR to observe the vinyl protons (appearing in the range of δ 5-7 ppm) and the methoxy and ethoxy protons (appearing in the range of δ 3-4 ppm). ¹³C-NMR would show characteristic signals for the vinyl carbons and the methoxy and ethoxy carbons.
For ethenyl acetate, NMR spectroscopy has been used alongside other techniques to confirm its structure. The ¹H-NMR spectrum of ethenyl acetate would show characteristic signals for the vinyl protons and the methyl protons of the acetate group. The ¹³C-NMR spectrum would display signals for the carbonyl carbon, the vinyl carbons, and the methyl carbon.
Properties
IUPAC Name |
ethenol;ethenoxymethoxyethene;ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.C4H6O2.C2H4O/c1-3-6-5-7-4-2;1-3-6-4(2)5;1-2-3/h3-4H,1-2,5H2;3H,1H2,2H3;2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGLZRNKJSJOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C=CO.C=COCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63450-15-7 | |
| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1′-[methylenebis(oxy)]bis[ethene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white granular solid with a slightly pungent odor; [Scientific Polymer Products MSDS] | |
| Record name | Vinyl alcohol-vinyl acetate-vinyl formal copolymer | |
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CAS No. |
63450-15-7 | |
| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |
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| Record name | Acetic acid ethenyl ester, polymer with ethenol and 1,1'-[methylenebis(oxy)]bis[ethene] | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Preparation of Ethenol (Ethanol)
Synthetic Production via Ethene Hydration
- Raw Materials: Ethene (CH₂=CH₂), steam (H₂O)
- Catalyst: Phosphoric acid (H₃PO₄) supported on silica
- Reaction Conditions:
- Temperature: ~300°C
- Ethene to steam molar ratio: 1:0.60
Process: Ethene and steam are passed over a phosphoric acid catalyst. Ethene is hydrated to produce ethanol according to the reaction:
$$
\text{CH}2=CH2 + H2O \xrightarrow{\text{H}3PO4, 300^\circ C} \text{CH}3CH_2OH
$$Yield and Efficiency: Productivity per pass ranges from 5% to 25%, improved by recycling unreacted ethene and continuous removal of ethanol from the system.
- Industrial Significance: This method is cost-effective due to the availability of ethene from petroleum sources and the relatively simple catalytic process.
Biochemical Production via Fermentation
- Raw Materials: Sugars derived from starch (e.g., corn)
- Process:
- Starch is enzymatically broken down into glucose by yeast enzymes.
- Yeast ferments glucose to ethanol and carbon dioxide under anaerobic conditions.
- Conditions:
- Temperature: 30–35°C
- Ethanol concentration limit: 8–12% (inhibitory to yeast)
- Post-Processing: Distillation separates ethanol from the fermentation mash, yielding an impure ethanol solution.
- Byproducts: Solid residues used as animal feed or fuel.
Summary Table: Ethanol Preparation Methods
| Method | Raw Material | Catalyst/Enzyme | Temp (°C) | Yield per Pass | Key Notes |
|---|---|---|---|---|---|
| Ethene Hydration | Ethene + Steam | Phosphoric acid | 300 | 5–25% | Industrial, petroleum-based |
| Fermentation | Sugars (corn) | Yeast enzymes | 30–35 | ~8–12% ethanol | Biochemical, renewable source |
Preparation of Ethenoxymethoxyethene (Ethene, 1,1'-(methylenebis(oxy))bis-)
- Starting Materials: Polyvinyl alcohol and formaldehyde
- Catalyst: Acid catalyst (commonly sulfuric acid)
- Reaction Conditions:
- Polyvinyl alcohol dissolved in water (~15% solution)
- Reaction temperature: ~70°C
- Reaction time: 20–30 minutes
- Process: Formaldehyde reacts with polyvinyl alcohol in acidic medium to form the polymeric compound ethenoxymethoxyethene.
- Post-Reaction Treatment: The polymer is washed with water and dried.
- Industrial Scale: The polyvinyl alcohol solution is extruded through spinnerets into a coagulation bath (saturated sodium sulfate), fibers are stretched and heat-treated before formaldehyde reaction to enhance properties.
Chemical Reaction Types and Reagents
| Reaction Type | Reagents/Conditions | Resulting Modifications |
|---|---|---|
| Oxidation | Potassium permanganate, H₂O₂ (acidic) | Formation of carbonyl and carboxyl groups |
| Reduction | Sodium borohydride, LiAlH₄ (anhydrous) | Conversion of carbonyl groups to alcohols |
| Substitution | Halogenating agents (Cl₂, Br₂) + catalyst | Replacement of functional groups (halogenation) |
Preparation of Ethenyl Acetate (Ethyl Acetate)
- Raw Materials: Glacial acetic acid and anhydrous ethanol
- Catalyst: Concentrated sulfuric acid
- Reaction Setup:
- Mix 12 mL glacial acetic acid with 19 mL anhydrous ethanol in a round bottom flask.
- Slowly add 5 mL concentrated sulfuric acid under shaking.
- Add zeolites as drying agents.
- Reflux the mixture for 30 minutes.
- Post-Reaction Processing:
- Distillation under water bath to separate crude ethyl acetate.
- Neutralize with saturated sodium carbonate solution.
- Wash organic phase sequentially with water, saturated calcium chloride solution, and water.
- Dry with anhydrous magnesium sulfate.
- Final distillation to collect ethyl acetate fractions boiling between 73°C and 78°C.
Ethyl acetate forms azeotropes with water and ethanol, affecting purification:
| Boiling Point (°C) | Ethyl Acetate (%) | Ethanol (%) | Water (%) |
|---|---|---|---|
| 70.2 | 82.6 | 8.4 | 9.0 |
| 70.4 | 91.9 | 8.1 | - |
| 71.8 | 69.0 | - | 31.0 |
- Pure ethyl acetate boiling point: 77.06°C
- Refractive index: 1.3727
Summary Table: Key Preparation Parameters for Ethenol, Ethenoxymethoxyethene, and Ethenyl Acetate
| Compound | Starting Materials | Catalyst/Conditions | Temperature (°C) | Key Notes |
|---|---|---|---|---|
| Ethenol (Ethanol) | Ethene + Steam / Sugars | Phosphoric acid / Yeast enzymes | 300 / 30–35 | Synthetic and fermentation routes |
| Ethenoxymethoxyethene | Polyvinyl alcohol + Formaldehyde | Sulfuric acid, aqueous solution | ~70 | Polymerization with acid catalyst |
| Ethenyl Acetate (Ethyl Acetate) | Glacial acetic acid + Anhydrous ethanol | Concentrated sulfuric acid, reflux, zeolites | ~78 (distillation) | Esterification with acid catalyst, azeotrope considerations |
Chemical Reactions Analysis
Ethenol;ethenoxymethoxyethene;ethenyl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, although these are less common.
Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of different derivatives.
Common reagents used in these reactions include formaldehyde, sulfuric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethenol;ethenoxymethoxyethene;ethenyl acetate has a wide range of applications in scientific research and industry:
Electronics: It is extensively used as an insulating material for copper wires and cables in electric motors and transformers.
Environmental: It is employed in the preparation of porous membranes for water treatment and gas separation.
Industrial: This compound is used in the manufacture of adhesives, coatings, and protective films.
Mechanism of Action
The mechanism by which polyvinylformal exerts its effects is primarily through its chemical structure, which provides exceptional dielectric strength and thermal stability. The formal groups attached to the polymer chain enhance its resistance to chemical agents and mechanical wear . The molecular targets and pathways involved include the interaction of the polymer with various substrates, leading to the formation of stable, insulating layers .
Comparison with Similar Compounds
Ethenol;ethenoxymethoxyethene;ethenyl acetate is often compared with other similar compounds such as polyvinyl acetate and polyvinyl butyral. While all three are derived from polyvinyl alcohol, they differ in their chemical properties and applications:
Polyvinyl Acetate: Used primarily in adhesives and coatings, it lacks the thermal stability and dielectric strength of polyvinylformal.
Polyvinyl Butyral: Known for its use in laminated safety glass, it offers excellent adhesion and flexibility but does not match the insulating properties of polyvinylformal.
This compound’s unique combination of properties makes it particularly suitable for high-stress environments where long-term durability and stability are required .
Biological Activity
Ethenol (also known as vinyl alcohol), ethenoxymethoxyethene, and ethenyl acetate are organic compounds with significant biological activities. This article explores their pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of Compounds
- Ethenol (Vinyl Alcohol) : A simple alcohol that is unstable and readily converts to acetaldehyde.
- Ethenoxymethoxyethene : A derivative of ethenol, potentially used in various chemical syntheses.
- Ethenyl Acetate (Vinyl Acetate) : An important monomer in the production of polymers and has been studied for its biological effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds derived from plants, including those containing ethenol and its derivatives. For instance, research on the extracts from Ephedra foeminea demonstrated that ethyl acetate and ethanol extracts significantly reduced the viability of U2OS osteosarcoma cells. The study reported:
- IC50 Values :
- Water extract: 30.761 ± 1.4 μg/mL
- Ethyl acetate extract: 80.35 ± 1.233 μg/mL
- Ethanol extract: 97.499 ± 1.188 μg/mL
These extracts also inhibited cell migration and downregulated the expression of genes such as beta-catenin, which is implicated in cancer progression .
Antioxidant Activity
Ethenyl acetate has been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. Studies have shown that compounds with vinyl groups often exhibit enhanced antioxidant activity due to their ability to donate electrons.
The biological activities of these compounds can be attributed to several mechanisms:
- Gene Regulation : As noted in the study on E. foeminea, compounds influence gene expression involved in cell proliferation and migration, particularly through pathways like Wnt signaling, which regulates beta-catenin levels .
- Antimicrobial Effects : Preliminary studies suggest that ethenyl acetate exhibits antimicrobial properties, making it a candidate for further research into its use as a natural preservative or therapeutic agent against infections .
Data Tables
| Compound | Biological Activity | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Ethenol | Anticancer | N/A | Gene regulation (e.g., beta-catenin) |
| Ethenoxymethoxyethene | Potentially anticancer | N/A | Not extensively studied |
| Ethenyl Acetate | Antioxidant, antimicrobial | N/A | Electron donation, free radical scavenging |
Case Studies
- Case Study on E. foeminea : This study demonstrated that both ethanol and ethyl acetate extracts could significantly reduce U2OS cell viability and migration abilities by modulating critical genes involved in these processes .
- Antimicrobial Potential : Research on the phytochemical profile of various plant extracts containing ethenyl acetate has shown promising results against common pathogens, indicating its potential use in developing new antimicrobial agents .
Q & A
Q. What are the standard methods for synthesizing ethylene-vinyl acetate (EVA) copolymers, and how do reaction conditions influence polymer properties?
EVA copolymers are synthesized via three primary methods:
- High-pressure polymerization : Produces high-molecular-weight polymers with broad molecular weight distributions, suitable for films and adhesives.
- Solution polymerization : Enables precise control over monomer ratios (e.g., 5–40% vinyl acetate content), yielding materials with tailored flexibility and crystallinity.
- Emulsion polymerization : Generates latex forms used in coatings and textiles.
Reaction temperature, pressure, and initiator type critically affect branching, molecular weight, and thermal stability .
Advanced
Q. How can researchers resolve inconsistencies in thermal stability data reported for EVA copolymers with varying vinyl acetate (VAc) content?
Discrepancies often arise from differences in:
- Analytical protocols : Standardize thermogravimetric analysis (TGA) conditions (e.g., heating rate, nitrogen vs. air atmosphere).
- Copolymer architecture : Branching introduced during high-pressure polymerization may lower degradation temperatures compared to linear chains from solution methods.
- Statistical modeling : Apply kinetic models (e.g., Flynn-Wall-Ozawa) to compare activation energies across studies. Cross-validate with differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to track degradation mechanisms .
Basic
Q. What analytical techniques are recommended for characterizing EVA copolymer composition and structure?
- Nuclear Magnetic Resonance (NMR) : Quantifies VAc content and monitors monomer sequence distribution (e.g., random vs. blocky).
- FTIR : Identifies functional groups (e.g., acetate C=O stretch at 1740 cm⁻¹).
- DSC : Measures glass transition (Tg) and melting temperatures (Tm), which correlate with VAc content and crystallinity.
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution .
Advanced
Q. What experimental strategies optimize VAc content in EVA copolymers for biomedical applications requiring controlled drug release?
- Design of Experiments (DoE) : Vary ethylene/VAc feed ratios (e.g., 10–30% VAc) and crosslinker concentrations.
- In vitro testing : Assess drug release kinetics using USP dissolution apparatus.
- Morphological analysis : Use scanning electron microscopy (SEM) to correlate porosity with release profiles. Higher VAc content increases hydrophilicity but reduces mechanical strength, necessitating trade-off analyses .
Basic
Q. What safety precautions are critical when handling vinyl acetate monomer in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation (TLV-TWA: 10 ppm).
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
- Storage : Keep in sealed containers away from oxidizers and ignition sources (flash point: -8°C).
- Emergency protocols : Neutralize spills with absorbents like vermiculite; consult MSDS for first-aid measures .
Advanced
Q. How does the incorporation of carbon monoxide (CO) into EVA terpolymers affect chemical resistance and application potential?
CO introduces ketone groups into the polymer backbone, enhancing polarity and resistance to non-polar solvents.
- Synthesis : Use free-radical terpolymerization with ethylene, VAc, and CO under controlled pressures.
- Characterization : Confirm CO incorporation via FTIR (C=O stretch at 1700–1750 cm⁻¹) and X-ray photoelectron spectroscopy (XPS).
- Testing : Evaluate solvent resistance via immersion in hydrocarbons and polar aprotic solvents. CO-containing terpolymers show improved barrier properties for packaging materials .
Basic
Q. What role does vinyl acetate play in the synthesis of polyvinyl alcohol (PVA) derivatives?
Vinyl acetate is polymerized to form polyvinyl acetate (PVAc), which is subsequently hydrolyzed to PVA.
- Hydrolysis degree : Controlled by reaction time, temperature, and catalyst (e.g., NaOH).
- Applications : Adjust hydrolysis levels (70–99%) to tailor water solubility for adhesives, films, or hydrogels .
Advanced
Q. How can researchers address conflicting data on the rheological behavior of EVA copolymers during melt processing?
- Standardize testing : Use capillary rheometry at fixed shear rates (e.g., 100–1000 s⁻¹) and temperatures (e.g., 150–200°C).
- Branching analysis : Employ size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to quantify long-chain branching.
- Modeling : Apply the Carreau-Yasuda model to predict shear thinning behavior. Higher VAc content typically reduces melt viscosity due to disrupted crystallinity .
Basic
Q. What are the environmental and health risks associated with vinyl acetate monomer exposure?
- Carcinogenicity : Classified as Group 2B (possibly carcinogenic) by IARC.
- Ecotoxicity : LC50 (fish) = 10–100 mg/L; prioritize waste neutralization.
- Regulatory compliance : Follow EPA guidelines for air emissions and OSHA standards for workplace exposure .
Advanced
Q. What advanced copolymer architectures (e.g., block, graft) can be engineered using vinyl acetate, and what challenges arise in their synthesis?
- Block copolymers : Use reversible addition-fragmentation chain-transfer (RAFT) polymerization to create EVA-b-polyethylene blocks for toughened plastics.
- Graft copolymers : Attach VAc side chains to cellulose backbones via atom-transfer radical polymerization (ATRP) for biodegradable composites.
- Challenges : Control monomer sequence distribution and avoid phase separation during polymerization. Validate architectures using small-angle X-ray scattering (SAXS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
